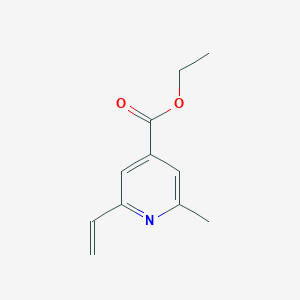
6-Methyl-2-vinylisonicotinic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-vinylisonicotinic acid ethyl ester, also known as ethyl 2-methyl-6-vinylisonicotinate, is a compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a derivative of pyridine and has been identified as a new class of anticancer drug.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13NO2/c1-4-10-7-9 (6-8 (3)12-10)11 (13)14-5-2/h4,6-7H,1,5H2,2-3H3 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
The compound is known to be stable at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the searched resources.Aplicaciones Científicas De Investigación
Polymer Blending and Interactions
Polymer blending offers a pathway to new materials with desirable properties. A study on binary blends of nylon-6 with poly(methyl methacrylate) and poly(ethylene-vinyl alcohol) examined through Fourier transform infrared spectroscopy highlighted the specific interactions between the amide group on nylon-6 and the ester group of the copolymer. These interactions suggest that 6-Methyl-2-vinylisonicotinic acid ethyl ester could potentially engage in similar interactions due to its vinyl ester structure, providing insights into the blending behaviors and material properties of such polymers (Venkatesh, Gilbert, & Fornes, 1985).
Peptide Synthesis
The aminolysis of esters has been a method for early peptide synthesis efforts. Research into the reactivity of methyl and ethyl esters in peptide formation, as explored in the work by Bodanszky (1955), could offer parallels to the use of this compound in similar synthetic processes. This suggests a potential application in the synthesis of peptides, where the ester's vinyl group may influence reaction kinetics or product specificity (Bodanszky, 1955).
Synthesis of Quinolinecarboxylic Acid Derivatives
The synthesis and transformation of quinolinecarboxylic acid derivatives, involving ethyl ester derivatives, were demonstrated by Kononov et al. (1988). These processes, including the formation of vinyl-substituted quinolinecarboxylic acids, shed light on the potential of this compound in similar synthetic routes for creating complex organic compounds with applications ranging from medicinal chemistry to material science (Kononov, Veinberg, Liepin'sh, Dipan, Sukhova, & Lukevits, 1988).
Hydrogel Synthesis
Martin et al. (1992) explored the lipase-catalyzed transesterification of monosaccharides with vinyl acrylate, leading to the synthesis of poly(acrylate) hydrogels. This research points to the potential application of this compound in the creation of biocompatible, water-soluble polymers with significant implications for biomedical engineering and drug delivery systems (Martin, Ampofo, Linhardt, & Dordick, 1992).
Biocatalytic Synthesis
Ferrer et al. (1999) demonstrated the lipase-catalyzed regioselective acylation of sucrose, highlighting the utility of vinyl esters in enzymatic synthesis for producing sucrose esters. This study underscores the potential for this compound in biocatalytic processes to synthesize complex esters, which could find applications in food, pharmaceuticals, and cosmetic industries (Ferrer, Cruces, Bernabé, Ballesteros, & Plou, 1999).
Propiedades
IUPAC Name |
ethyl 2-ethenyl-6-methylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-4-10-7-9(6-8(3)12-10)11(13)14-5-2/h4,6-7H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHVOOTBZQILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
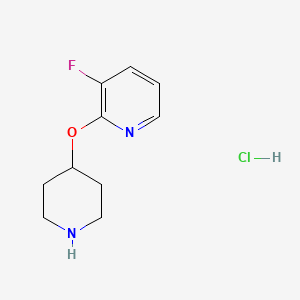

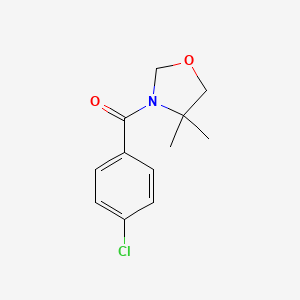
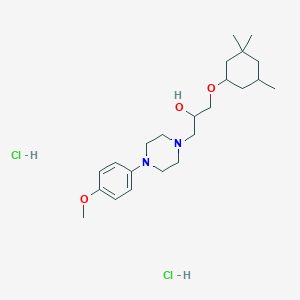
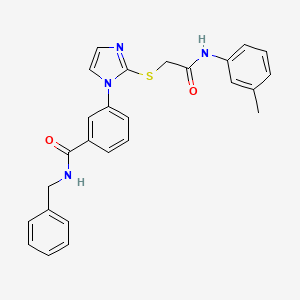
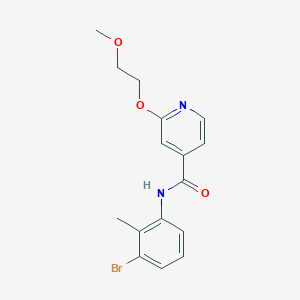
![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)
![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)


![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)
![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)

![1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2983831.png)
